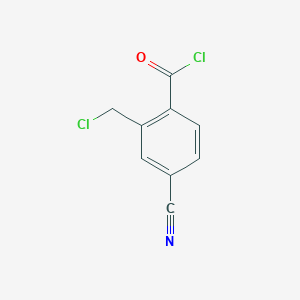

2-(Chloromethyl)-4-cyanobenzoyl chloride

Description

Contextual Overview of Substituted Benzoyl Chlorides as Versatile Synthetic Intermediates

Substituted benzoyl chlorides are a class of organic compounds that serve as highly valuable intermediates in a wide array of chemical transformations. google.com As activated derivatives of benzoic acids, they are frequently employed in acylation reactions to introduce a benzoyl moiety into a target molecule. google.com Their utility is prominent in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. google.comnumberanalytics.comguidechem.com The reactivity of the benzoyl chloride group is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles such as alcohols, amines, and thiols. libretexts.orgnih.gov The presence of substituents on the benzene (B151609) ring can modulate this reactivity, influencing reaction rates and providing handles for further functionalization. stackexchange.com

The synthesis of substituted benzoyl chlorides can be achieved through various methods, including the chlorination of the corresponding benzaldehydes or the reaction of benzoic acids with chlorinating agents like thionyl chloride or oxalyl chloride. google.com Their widespread use underscores their importance as foundational building blocks in the creation of diverse and complex organic molecules. researchgate.net

Below is a table of key properties for 2-(Chloromethyl)-4-cyanobenzoyl chloride.

| Property | Value |

| CAS Number | 445312-07-2 |

| Molecular Formula | C9H5Cl2NO |

| Molecular Weight | 214.05 g/mol |

| Appearance | Typically a solid |

| Purity | Available in various purities |

Note: The physical properties are based on data from chemical suppliers and should be confirmed by experimental analysis.

Elucidating the Unique Synergistic Reactivity of Combined Chloromethyl and Cyano Functionalities in Aryl Acid Chlorides

The chemical character of this compound is defined by the interplay of its three distinct functional groups: the benzoyl chloride, the chloromethyl group, and the cyano group. This trifecta of reactive sites presents a unique opportunity for synergistic and orthogonal reactivity.

The benzoyl chloride function is a highly reactive acylating agent. The electron-withdrawing nature of the chlorine atom polarizes the carbonyl group, rendering the carbon highly electrophilic and prone to nucleophilic acyl substitution. libretexts.org This allows for the ready formation of esters, amides, and ketones upon reaction with appropriate nucleophiles.

The chloromethyl group, akin to a benzyl (B1604629) chloride, provides a second electrophilic center. The benzylic carbon is susceptible to nucleophilic substitution, often proceeding through an SN1 or SN2 mechanism depending on the reaction conditions and the nucleophile. doubtnut.comquora.com This functionality enables the introduction of a wide range of substituents at the benzylic position.

The cyano group is a versatile functional handle. It is strongly electron-withdrawing, influencing the reactivity of the aromatic ring. fiveable.me The nitrile itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, reduction to an amine, or participation in cycloaddition reactions to form heterocyclic systems. numberanalytics.comnumberanalytics.comwikipedia.org

The "synergistic reactivity" of this molecule lies in the potential for these groups to be addressed selectively, a concept known as orthogonal synthesis. rsc.orgrsc.orgnih.gov For instance, the high reactivity of the benzoyl chloride allows for its selective reaction with a nucleophile under mild conditions, leaving the less reactive chloromethyl and cyano groups intact for subsequent transformations. Conversely, specific reaction conditions could be employed to target the chloromethyl group first. This ability to perform sequential, controlled reactions on a single molecule without the need for extensive protecting group strategies is a hallmark of an advanced synthetic intermediate.

Strategic Importance and Prospective Research Avenues for this compound in Contemporary Organic Chemistry

The strategic importance of this compound lies in its potential as a bifunctional or trifunctional building block for the synthesis of complex, high-value molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnih.gov The presence of chloro- and cyano-containing moieties is common in many biologically active compounds. researchgate.netnih.gov

The ability to introduce both an acylated aromatic ring and a functionalized benzylic position from a single reagent offers a streamlined approach to the synthesis of elaborate molecular scaffolds. For example, the benzoyl chloride could be used to link to one part of a target molecule, while the chloromethyl group could be used to cyclize or attach another fragment. The cyano group can be a precursor to other functionalities or be a key feature of the final product's pharmacophore. numberanalytics.comnumberanalytics.com

Prospective research avenues for this compound are numerous. The exploration of its orthogonal reactivity with a wider range of nucleophiles and under various catalytic systems would be highly valuable. Developing one-pot, multi-step reactions that leverage the different reactivities of the functional groups could lead to highly efficient synthetic routes. Furthermore, its incorporation into combinatorial libraries for drug discovery could rapidly generate a diverse set of novel compounds for biological screening. The synthesis of novel heterocyclic compounds, which are a cornerstone of medicinal chemistry, is another promising area of investigation, potentially using the cyano group in cyclization reactions. chemrxiv.orgresearchgate.netslideshare.net

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-4-7-3-6(5-12)1-2-8(7)9(11)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVPVOVXBNWPLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463010 | |

| Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445312-07-2 | |

| Record name | 2-(chloromethyl)-4-cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloromethyl 4 Cyanobenzoyl Chloride and Its Precursors

Established Routes for Acyl Chloride Formation from Corresponding Carboxylic Acids

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates, readily undergoing nucleophilic acyl substitution, which makes them valuable precursors for esters, amides, and other derivatives. organicchemistrytutor.com This reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic. organicchemistrytutor.com The conversion is typically achieved by replacing the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom using a suitable chlorinating agent. chemguide.co.uk

Two of the most common and historically significant reagents for the synthesis of acyl chlorides from carboxylic acids are thionyl chloride (SOCl₂) and phosphorus(V) chloride (PCl₅). organicchemistrytutor.comchemguide.co.uk

The reaction with thionyl chloride is widely favored due to the nature of its byproducts. chemguide.co.uk When a carboxylic acid, such as the precursor 2-(chloromethyl)-4-cyanobenzoic acid, is heated with thionyl chloride, it yields the corresponding acyl chloride. The other products of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases at typical reaction temperatures. masterorganicchemistry.comyoutube.com This simplifies the purification process, as the gaseous byproducts can be easily removed, often leaving a relatively pure acyl chloride that may not require extensive purification like fractional distillation. chemguide.co.ukmasterorganicchemistry.com The reaction is irreversible due to the evolution of these gases. masterorganicchemistry.com

General Reaction with Thionyl Chloride: R-COOH + SOCl₂ → R-COCl + SO₂(g) + HCl(g) sciencemadness.org

Phosphorus pentachloride (PCl₅) also effectively converts carboxylic acids to acyl chlorides upon reaction, typically in the cold. chemguide.co.uklibretexts.org The reaction produces the acyl chloride along with phosphoryl chloride (POCl₃) and hydrogen chloride gas. chemguide.co.uklibretexts.org Unlike the thionyl chloride method, this route yields a liquid byproduct, POCl₃, which has a boiling point that may be close to that of the desired acyl chloride. libretexts.org Consequently, separation often requires careful fractional distillation, which can be a drawback for high-boiling or thermally sensitive compounds. thieme-connect.com

General Reaction with Phosphorus Pentachloride: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl(g) libretexts.org

A less common but related reagent is phosphorus(III) chloride (PCl₃), which also produces the acyl chloride but yields phosphorous acid (H₃PO₃) as a byproduct, requiring separation by distillation. chemguide.co.uk

| Reagent | Byproducts | Separation | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| **Thionyl Chloride (SOCl₂) ** | SO₂, HCl | Gaseous byproducts are easily removed. chemguide.co.uk | Clean reaction; purification is simplified. chemguide.co.uk | Reagent is hazardous and moisture-sensitive. sciencemadness.org |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Fractional distillation is required to remove liquid POCl₃. libretexts.org | Effective, often works at colder temperatures. chemguide.co.uk | Liquid byproduct can complicate purification. thieme-connect.com |

| Phosphorus Trichloride (B1173362) (PCl₃) | H₃PO₃ | Fractional distillation is required. chemguide.co.uk | An alternative to PCl₅. | Less atom-economical than SOCl₂. |

Beyond the classical reagents, other chlorinating agents have been explored to achieve higher selectivity or milder reaction conditions. These include phosphoryl trichloride (POCl₃) and oxalyl chloride.

Phosphoryl trichloride (POCl₃), also known as phosphorus oxychloride, is a colorless liquid that reacts with water. wikipedia.org While it is a byproduct in the PCl₅ reaction, it can also serve as a chlorinating agent itself, particularly in specialized applications. researchgate.netnih.gov A notable application is in processes where multiple transformations are desired in a single step. For instance, in the synthesis of 4-cyanobenzoyl chlorides, POCl₃ can be used to convert a 4-carbamoylbenzoic acid precursor into the final product. google.com In this case, the reagent simultaneously dehydrates the primary amide group to a nitrile and converts the carboxylic acid group to an acyl chloride. google.com This dual reactivity offers an efficient synthetic route from readily available starting materials like terephthalic acid derivatives. google.com However, controlling the reaction to achieve selective transformation without side reactions can be challenging. google.com

Other chlorinating agents like oxalyl chloride are also used, often in the presence of a catalyst such as dimethylformamide (DMF). thieme-connect.com This method is generally milder than using thionyl chloride or PCl₅ and is suitable for substrates with sensitive functional groups. thieme-connect.com The byproducts, carbon dioxide, carbon monoxide, and HCl, are all gaseous, which again simplifies workup. thieme-connect.com

Regioselective Introduction and Orthogonal Assembly of Chloromethyl and Cyano Groups on Benzoic Acid Scaffolds

The synthesis of 2-(chloromethyl)-4-cyanobenzoic acid, the direct precursor to the title compound, presents a significant challenge in regiochemistry. The precise placement of three different substituents—carboxyl, cyano, and chloromethyl—on the benzene (B151609) ring requires careful strategic planning.

Direct sequential functionalization of a simple benzene or benzoic acid starting material is generally not feasible due to the directing effects of the substituents in electrophilic aromatic substitution. The carboxyl (-COOH) and cyano (-CN) groups are both electron-withdrawing and act as meta-directors, deactivating the aromatic ring towards further electrophilic attack. libretexts.org Conversely, a chloromethyl group (-CH₂Cl) is weakly activating and an ortho, para-director. Attempting to introduce these groups one by one onto a benzene ring would lead to a mixture of isomers and low yields of the desired 2,4-disubstituted benzoic acid pattern. Therefore, synthetic strategies must rely on starting materials where the desired substitution pattern is already partially or fully established.

| Substituent | Electronic Effect | Ring Activity | Directing Effect |

|---|---|---|---|

| -COOH | Electron-Withdrawing | Deactivating | meta |

| -CN | Electron-Withdrawing | Deactivating | meta |

| -CH₂Cl | Weakly Activating | Activating | ortho, para |

Given the challenges of regiocontrol, convergent synthesis is the preferred approach. This involves the assembly of the target molecule from smaller, pre-functionalized building blocks. A key strategy is the use of symmetrically substituted, low-cost industrial feedstocks that can be chemically differentiated.

For example, a plausible, though complex, conceptual pathway could start from a precursor like 4-methyl-2-aminobenzoic acid. The amino group could be converted to a cyano group via a Sandmeyer reaction, and the methyl group could be subsequently chlorinated. However, a more industrially viable approach often involves the desymmetrization of compounds like terephthalic acid or its derivatives. google.com For instance, one carboxyl group of terephthalic acid can be selectively converted to an amide, which is then transformed into a nitrile. google.com While this directly addresses the 1,4-substitution pattern of the cyano and carboxyl groups, introducing the chloromethyl group at the 2-position would still require a separate, directed functionalization step, potentially via chloromethylation of a suitable precursor.

Precursor Synthesis: Methodologies for Related Chloromethylated Benzonitriles and Cyanobenzoyl Chlorides

The synthesis of the title compound is intrinsically linked to the efficient preparation of its precursors and related structures.

The synthesis of chloromethylated benzonitriles , such as 4-(chloromethyl)benzonitrile, is a key step. One common method is the radical chlorination of the corresponding methyl-substituted benzonitrile (B105546) (tolunitrile) using a reagent like N-chlorosuccinimide (NCS) or chlorine gas under UV irradiation. Another route is the chloromethylation of benzonitrile itself using Friedel-Crafts conditions, though this can be less regioselective and often employs hazardous reagents like chloromethyl methyl ether. organic-chemistry.orgresearchgate.net

The preparation of cyanobenzoyl chlorides is well-established. 4-Cyanobenzoyl chloride, for example, is typically synthesized from 4-cyanobenzoic acid. chemicalbook.comchemdad.com The conversion uses standard chlorinating agents like thionyl chloride, often in an inert solvent. chemdad.com The precursor, 4-cyanobenzoic acid, can be produced through various methods, including the oxidation of p-tolunitrile (B1678323) or the selective hydrolysis of one nitrile group in terephthalonitrile. google.comgoogleapis.comchemicalbook.com A patented process also describes the formation of 4-cyanobenzoyl chloride from 4-carbamoylbenzoic acid using phosphoryl trichloride, which combines nitrile formation and acyl chloride synthesis in one step. google.com

| Target Precursor | Starting Material(s) | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 4-(Chloromethyl)benzonitrile | p-Tolunitrile | N-Chlorosuccinimide (NCS), radical initiator | Radical chlorination of the benzylic methyl group. guidechem.com |

| 4-Cyanobenzoic acid | p-Tolunitrile | Oxidizing agent (e.g., KMnO₄) | Oxidation of the methyl group to a carboxylic acid. google.com |

| 4-Cyanobenzoic acid | 4-Carbamoylbenzoic acid | Nitrous acid | Deamination/hydrolysis of the amide. googleapis.com |

| 4-Cyanobenzoyl chloride | 4-Cyanobenzoic acid | Thionyl chloride (SOCl₂) | Standard conversion of carboxylic acid to acyl chloride. chemicalbook.com |

| 4-Cyanobenzoyl chloride | 4-Carbamoylbenzoic acid | Phosphoryl trichloride (POCl₃) | One-pot conversion of amide to nitrile and acid to acyl chloride. google.com |

Reactivity Profiles and Mechanistic Investigations of 2 Chloromethyl 4 Cyanobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions of the Acyl Chloride Moiety

The acyl chloride group is the most electrophilic and, therefore, the most reactive site on the molecule for nucleophilic attack. It readily undergoes nucleophilic acyl substitution, a two-step addition-elimination mechanism, with a wide variety of nucleophiles. masterorganicchemistry.comlibretexts.orglibretexts.org This high reactivity allows for the selective formation of numerous carboxylic acid derivatives. The general mechanism involves the initial attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orglibretexts.org The reformation of the carbonyl double bond is accompanied by the expulsion of the chloride ion, which is an excellent leaving group, to yield the substituted product. libretexts.org

Amide Bond Formation with Primary and Secondary Amines

The reaction of 2-(Chloromethyl)-4-cyanobenzoyl chloride with primary or secondary amines is a robust and efficient method for the synthesis of corresponding amides. This reaction, often referred to as amidation, proceeds rapidly, typically at room temperature, in the presence of a base to neutralize the hydrogen chloride byproduct. fishersci.itfishersci.co.uk The mechanism follows the general nucleophilic acyl substitution pathway, where the nitrogen atom of the amine acts as the nucleophile. youtube.com

The choice of solvent and base is crucial for optimizing the reaction conditions. Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. rsc.orghud.ac.uk Tertiary amines like triethylamine or pyridine are often employed as acid scavengers. fishersci.co.ukhud.ac.uk

Table 1: Representative Amide Bond Formation Reactions

| Amine (Nucleophile) | Product | Typical Conditions |

|---|---|---|

| Aniline | 2-(Chloromethyl)-4-cyano-N-phenylbenzamide | Et3N, DCM, 0 °C to rt |

| Benzylamine | N-Benzyl-2-(chloromethyl)-4-cyanobenzamide | Et3N, THF, 0 °C to rt |

| Pyrrolidine | (2-(Chloromethyl)-4-cyanophenyl)(pyrrolidin-1-yl)methanone | Et3N, Cyrene, 0 °C to rt hud.ac.uk |

| Diethylamine | N,N-Diethyl-2-(chloromethyl)-4-cyanobenzamide | Pyridine, DCM, rt |

The research findings indicate that these reactions are generally high-yielding. For instance, studies on similar acyl chlorides reacting with various primary and secondary amines in solvents like Cyrene™ have shown excellent yields, often precipitating the pure product upon aqueous workup. hud.ac.uk

Esterification and Thioesterification Pathways

Analogous to amide formation, this compound reacts with alcohols and thiols to produce esters and thioesters, respectively. These reactions also proceed via the nucleophilic acyl substitution mechanism.

Esterification is typically carried out by treating the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base like pyridine to sequester the HCl generated. vanderbilt.edu The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction rate. vanderbilt.edu Various methods have been developed for esterification, including the Yamaguchi esterification, which involves the formation of a mixed anhydride from an acyl chloride. nih.govorganic-chemistry.org

Thioesterification follows a similar pathway, with a thiol (R-SH) serving as the nucleophile. Thiolates (R-S⁻) are even more potent nucleophiles and react readily.

Table 2: Esterification and Thioesterification Reactions

| Nucleophile | Product | Typical Conditions |

|---|---|---|

| Methanol (Alcohol) | Methyl 2-(chloromethyl)-4-cyanobenzoate | Pyridine, DCM, 0 °C to rt |

| Isopropanol (Alcohol) | Isopropyl 2-(chloromethyl)-4-cyanobenzoate | DMAP, Et3N, Toluene |

| Ethanethiol (Thiol) | S-Ethyl 2-(chloromethyl)-4-cyanobenzothioate | Et3N, THF, 0 °C to rt |

| Thiophenol (Thiol) | S-Phenyl 2-(chloromethyl)-4-cyanobenzothioate | Pyridine, DCM, rt |

Reactions with Carbon-Based Nucleophiles and Other Activated Species

The high electrophilicity of the acyl chloride allows for the formation of carbon-carbon bonds through reactions with carbon-based nucleophiles. A prominent example is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. organic-chemistry.orgwikipedia.org

In a typical Friedel-Crafts acylation, this compound is treated with an aromatic compound (an arene) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). masterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, and subsequent deprotonation restores aromaticity, yielding an aryl ketone. wikipedia.org

Table 3: Friedel-Crafts Acylation with Various Arenes

| Arene | Product | Catalyst |

|---|---|---|

| Benzene (B151609) | (2-(Chloromethyl)-4-cyanophenyl)(phenyl)methanone | AlCl₃ |

| Toluene | (2-(Chloromethyl)-4-cyanophenyl)(p-tolyl)methanone | AlCl₃ |

| Anisole | (2-(Chloromethyl)-4-cyanophenyl)(4-methoxyphenyl)methanone | AlCl₃ |

This reaction is a valuable tool for attaching the 2-(chloromethyl)-4-cyanobenzoyl moiety to various aromatic systems. chemguide.co.uk

Transformations Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction. These reactions typically require more forcing conditions than those involving the acyl chloride. Consequently, for a molecule like this compound, these transformations are usually performed on a derivative where the acyl chloride has been converted to a more stable group, such as an ester or amide, to prevent unwanted side reactions.

Selective Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group can yield either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com

Complete Hydrolysis to Carboxylic Acid: Heating the nitrile-containing compound under strongly acidic or basic conditions leads to the formation of a carboxylic acid. studymind.co.uklibretexts.org For example, refluxing with aqueous sulfuric acid or sodium hydroxide will convert the cyano group into a carboxyl group.

Partial Hydrolysis to Amide: More controlled hydrolysis, often using acid catalysis with careful temperature and time management, can stop the reaction at the amide stage. lumenlearning.com

These transformations would be performed on a derivative such as methyl 2-(chloromethyl)-4-cyanobenzoate.

Table 4: Selective Hydrolysis of the Cyano Group in a Derivative

| Starting Material | Reagents | Product |

|---|---|---|

| Methyl 2-(chloromethyl)-4-cyanobenzoate | H₂SO₄ (conc.), H₂O, heat | Methyl 4-carboxy-2-(chloromethyl)benzoate |

| Methyl 2-(chloromethyl)-4-cyanobenzoate | H₂SO₄, H₂O, controlled temp. | Methyl 4-carbamoyl-2-(chloromethyl)benzoate |

Reduction to Aldehyde and Amine Functionalities

The cyano group can be reduced to either a primary amine or an aldehyde. The choice of reducing agent is critical to achieving the desired product.

Reduction to Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as THF, followed by an aqueous workup, will reduce the nitrile to a primary amine. libretexts.orglibretexts.org Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Nickel, Platinum) is another effective method. studymind.co.ukorganic-chemistry.org

Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde can be accomplished using specific reducing agents under controlled conditions. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is commonly used for this transformation. chemistrysteps.com The reaction proceeds via an imine intermediate which is hydrolyzed to the aldehyde during workup.

Table 5: Reduction of the Cyano Group in a Derivative

| Starting Material | Reagents | Product |

|---|

These reductions significantly expand the synthetic utility of the original this compound framework, allowing access to amine and aldehyde functionalities.

Cycloaddition Reactions for Heterocyclic System Construction (e.g., Tetrazoles, Oxadiazoles)

The nitrile group of this compound is a key functional group for the construction of various heterocyclic systems through cycloaddition reactions. These reactions are powerful tools in organic synthesis, allowing for the creation of complex cyclic compounds.

One of the most significant applications of the nitrile functionality in this context is the synthesis of tetrazoles. This is typically achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between the nitrile group and an azide, such as sodium azide. This reaction provides a direct and efficient route to 5-substituted tetrazoles, which are important scaffolds in medicinal chemistry.

Similarly, the nitrile group can participate in the formation of oxadiazoles. For instance, reaction with hydroxylamine (B1172632) followed by cyclization can lead to the formation of 1,2,4-oxadiazoles. organic-chemistry.org Another pathway involves the conversion of the nitrile to an amidoxime, which can then undergo ring closure to form the 1,2,4-oxadiazole ring. nih.govnih.gov The 4-cyanobenzoyl chloride moiety itself can be a versatile starting material for the synthesis of trifluoromethyl-1,2,4-oxadiazoles. google.com

The general mechanism for these cycloaddition reactions involves the concerted interaction of the π-systems of the nitrile and the dipole, leading to the formation of a five-membered heterocyclic ring. libretexts.orgfiveable.mewikipedia.org The reaction's efficiency and regioselectivity can be influenced by various factors, including the nature of the reactants, solvent, and temperature.

Table 1: Examples of Cycloaddition Reactions for Heterocycle Synthesis

| Heterocycle | Reagent | Reaction Type | Ref. |

| Tetrazole | Sodium Azide | [3+2] Cycloaddition | |

| 1,2,4-Oxadiazole | Hydroxylamine/Amidoxime | Cyclization | organic-chemistry.orgnih.govnih.gov |

| 1,3,4-Oxadiazole | Acylative Rearrangement | Rearrangement | nih.gov |

Reactivity of the Chloromethyl Group in Substitution and Elimination Reactions

The chloromethyl group of this compound is a reactive electrophilic center that readily participates in nucleophilic substitution and elimination reactions.

Alkylation Reactions, Including Derivatization of Nitrogen-Containing Heterocycles (e.g., Piperazines, Benzimidazoles)

The benzylic chloride of the chloromethyl group is susceptible to nucleophilic attack, making it a useful alkylating agent. This reactivity is widely exploited for the derivatization of various nucleophiles, particularly nitrogen-containing heterocycles.

For example, it can react with the secondary amine of a piperazine (B1678402) ring to form a new carbon-nitrogen bond, a common strategy in the synthesis of pharmaceutical compounds. Similarly, the nitrogen atoms in benzimidazoles can be alkylated with the chloromethyl group.

These alkylation reactions typically proceed under basic conditions to deprotonate the nucleophile, enhancing its reactivity. The choice of base and solvent can significantly impact the reaction yield and selectivity.

Studies on Nucleophilic Substitution Mechanisms (SN1 vs. SN2)

The mechanism of nucleophilic substitution at the benzylic carbon of the chloromethyl group can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile.

The SN2 mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride ion leaves. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

The SN1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate. This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and substrates that can form stable carbocations. The benzylic nature of the chloromethyl group in this compound can stabilize a positive charge through resonance, making the SN1 pathway plausible under certain conditions.

The prevailing mechanism is often a continuum between these two extremes, and the specific conditions of the reaction will determine the dominant pathway.

Elimination Reactions Leading to Unsaturated Benzylic Systems

Under strongly basic conditions, particularly with sterically hindered bases, the chloromethyl group can undergo elimination reactions (E1 or E2) to form an unsaturated benzylic system, specifically a vinylbenzene derivative.

In an E2 reaction, a proton on the carbon adjacent to the chloromethyl group is abstracted by the base simultaneously with the departure of the chloride ion, leading to the formation of a double bond. An E1 reaction proceeds through a carbocation intermediate, followed by deprotonation to form the alkene.

The competition between substitution and elimination is a common feature of reactions involving alkyl halides. The reaction outcome can be influenced by factors such as the strength and steric bulk of the base, the solvent, and the temperature.

Intramolecular and Intermolecular Cascade Reactions Involving Multiple Functional Groups of this compound

The presence of three distinct reactive sites—the acyl chloride, the nitrile, and the chloromethyl group—in this compound allows for the design of intricate intramolecular and intermolecular cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer a highly efficient approach to the synthesis of complex polycyclic and heterocyclic structures.

For instance, a nucleophile could initially react with the acyl chloride. The resulting intermediate, now tethered to the molecule, could then undergo a subsequent intramolecular reaction with either the chloromethyl group or the nitrile. An example would be the reaction with a binucleophile containing both an amine and a thiol. The amine would first acylate at the benzoyl chloride, and the thiol could then displace the chloride of the chloromethyl group to form a sulfur-containing ring.

Intermolecular cascade reactions can also be envisioned. For example, the reaction of this compound with a suitable reagent could lead to the formation of a reactive intermediate that then participates in a cycloaddition or another bond-forming reaction with a second molecule.

Exploration of Catalytic Systems Enhancing Specific Transformations of this compound

The reactivity and selectivity of the transformations involving this compound can be significantly enhanced and controlled through the use of various catalytic systems.

For the cyanation of the related 2,3-dichlorobenzoyl chloride, various catalytic systems have been explored, including the use of CuCN with a phase-transfer catalyst like cetyltrimethylammonium bromide (CTAB). researchgate.net Such systems could potentially be adapted for transformations involving the nitrile group of this compound. The use of copper(I) cyanide is a common method for introducing a cyano group, and the addition of a phase-transfer catalyst can facilitate the reaction between an aqueous cyanide salt and an organic substrate.

Lewis acids can be employed to activate the acyl chloride or the nitrile group towards nucleophilic attack. For example, in [3+2] cycloaddition reactions of hydrazonoyl chlorides, Lewis acid catalysis has been shown to be effective. researchgate.net Similarly, Lewis acids could modulate the reactivity of the functional groups in this compound.

Palladium-catalyzed cross-coupling reactions are another area of potential application. While not directly involving the existing functional groups, a related synthetic strategy for 2-cyanobenzothiazoles utilizes a Pd-catalyzed/Cu-assisted C-H functionalization and intramolecular C-S bond formation. mdpi.com This highlights the potential for transition metal catalysis in constructing complex molecules from precursors containing cyano and halo functionalities.

Applications of 2 Chloromethyl 4 Cyanobenzoyl Chloride in Advanced Organic Synthesis

Design and Synthesis of Novel Heterocyclic Compounds and Scaffolds

The dual electrophilic nature of 2-(chloromethyl)-4-cyanobenzoyl chloride allows for sequential or one-pot reactions to construct complex heterocyclic systems. The acyl chloride typically reacts first with a nucleophile, followed by an intramolecular reaction involving the chloromethyl group to form a new ring.

This compound is a key precursor for the synthesis of fused heterocyclic systems, most notably isoindolin-1-ones. The reaction with primary amines leads to the formation of N-substituted isoindolin-1-ones. In this process, the amine initially attacks the acyl chloride to form an amide intermediate, which then undergoes an intramolecular nucleophilic substitution where the nitrogen attacks the benzylic carbon of the chloromethyl group, displacing the chloride and forming the fused five-membered lactam ring. This method is synthetically valuable for creating a variety of N-substituted isoindolinones.

While its application in creating fused ring systems like isoindolinones is established, its use in the construction of bridged ring systems is less commonly documented in readily available literature. Bridged systems would require a di- or poly-functional nucleophile that can react with both the acyl chloride and the chloromethyl group in a way that spans across the benzene (B151609) ring, which is a more complex synthetic challenge.

A notable reaction demonstrating the versatility of this reagent is its reaction with ethane-1,2-dithiol, which results in the formation of an eight-membered macrocycle, showcasing its potential in synthesizing larger ring structures.

The isoindolinone scaffold, readily synthesized from this compound, is a significant pharmacophore found in a variety of biologically active compounds. Molecules containing this scaffold have been recognized for activities such as anxiolytic, sedative, hypnotic, and muscle relaxant effects. The ability to easily generate a library of N-substituted isoindolinones by reacting 2-(chloromethyl)benzoyl chloride derivatives with a diverse range of primary amines makes it a valuable building block for combinatorial chemistry. This approach allows for the rapid generation of a multitude of structurally related compounds for high-throughput screening in drug discovery programs.

The general strategy in combinatorial chemistry often involves reacting a common core scaffold, in this case, one derived from this compound, with a variety of building blocks to create a library of related molecules. This allows for the systematic exploration of the chemical space around a particular pharmacophore to identify compounds with optimized biological activity.

| Reactant | Product | Application/Significance |

| Primary Amines | N-Substituted Isoindolin-1-ones | Access to diverse isoindolinone libraries for drug discovery. |

| Ethane-1,2-dithiol | Eight-membered macrocycle | Demonstrates potential for synthesizing macrocyclic structures. |

This table summarizes the key reactions of 2-(chloromethyl)benzoyl chloride in generating chemical diversity.

Utility in the Development of Advanced Materials

The bifunctional reactivity of this compound also lends itself to applications in materials science, particularly in the synthesis of specialty polymers and liquid crystalline compounds.

In principle, this compound can be used as a monomer in polycondensation reactions to create specialty polymers. For instance, reaction with diamines could lead to the formation of polyamides. In such a polymerization, the acyl chloride would react with the amino groups of the diamine to form the amide linkages of the polymer backbone. The chloromethyl group could either be incorporated into the polymer backbone through reaction with a suitable difunctional monomer or remain as a pendant group. These pendant chloromethyl groups could then be used for post-polymerization modifications, allowing for the tailoring of the polymer's properties by introducing other functional groups. Similarly, reaction with diols could produce polyesters with pendant chloromethyl groups. However, specific examples of polymers synthesized directly from this compound are not extensively reported in the primary scientific literature.

The 4-cyanobenzoyl moiety is a common structural feature in many liquid crystalline compounds. The cyano group provides a strong dipole moment, which is crucial for the formation of the mesophases that characterize liquid crystals. 4-Cyanobenzoyl chloride and its derivatives are therefore important precursors in the synthesis of these materials. They are typically reacted with molecules containing a hydroxyl or amino group to form ester or amide linkages, respectively, creating the final liquid crystalline molecule.

While the 4-cyanobenzoyl chloride framework is well-suited for liquid crystal synthesis, the presence of the 2-(chloromethyl) group in the specific compound of interest adds another layer of functionality. This group could potentially be used to create reactive liquid crystals or to anchor the liquid crystal unit to a polymer backbone. However, the direct application of this compound in the synthesis of liquid crystalline compounds is not widely documented in available research.

| Material Class | Potential Synthetic Route | Key Feature from Precursor |

| Specialty Polyamides | Polycondensation with diamines | Pendant chloromethyl groups for modification |

| Specialty Polyesters | Polycondensation with diols | Pendant chloromethyl groups for modification |

| Liquid Crystals | Reaction with hydroxy- or amino-functional mesogens | Cyano group for dipole moment |

This interactive table illustrates the potential applications of this compound in materials synthesis.

Strategic Intermediate for the Preparation of Complex Organic Molecules

One of the most significant applications of this compound is its role as a key intermediate in the synthesis of the well-known antidepressant drug, citalopram (B1669093). researchgate.net

In a documented synthesis of citalopram, 1-oxo-1,3-dihydro-isobenzofuran-5-carbonitrile is halogenated with thionyl chloride to produce this compound. researchgate.net This intermediate then undergoes a reaction with 4-fluorophenylmagnesium bromide. This is followed by a subsequent reaction with 3-dimethylaminopropylmagnesium chloride to eventually yield citalopram. researchgate.net This multi-step, one-pot synthesis highlights the strategic importance of this compound in constructing the complex framework of this widely used pharmaceutical agent. researchgate.net

The process underscores the utility of this compound in facilitating the introduction of key structural motifs required for the biological activity of the final drug molecule. researchgate.net

Pathways to Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The unique structural features of this compound make it a valuable precursor for the synthesis of various pharmaceutical compounds. The acyl chloride group is readily susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form amides, esters, and ketones, respectively. Simultaneously, the chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

A significant application of this compound is in the synthesis of intermediates for poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. While various synthetic routes to the PARP inhibitor Olaparib have been published, the structural components of this compound align with key fragments of the Olaparib molecule. For instance, the core of Olaparib contains a phthalazinone moiety linked to a piperazine-carbonyl-phenyl group. The synthesis of such structures can be envisaged through the reaction of this compound with appropriate piperazine (B1678402) derivatives. The acyl chloride would react with the piperazine to form an amide bond, and the chloromethyl group could be a precursor to the methylene (B1212753) bridge in the final drug structure. While specific literature detailing this exact pathway is not prevalent, the synthesis of related structures supports this potential application. For example, the reaction of similar benzoyl chlorides with piperazine derivatives is a common strategy in the synthesis of cytotoxic 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives google.com.

The general reaction scheme would involve the acylation of a piperazine derivative, such as 1-(cyclopropylcarbonyl)piperazine, with this compound. This would be followed by further transformations of the chloromethyl and cyano groups to construct the final active pharmaceutical ingredient. The synthesis of piperazine-containing drugs often involves the reaction of piperazine with haloalkyl or acyl halide-containing aromatic compounds nih.gov.

Table 1: Potential Pharmaceutical Intermediates from this compound

| Starting Material | Reagent | Potential Intermediate | Therapeutic Area |

| This compound | 1-(Cyclopropylcarbonyl)piperazine | 4-((2-(chloromethyl)-4-cyanobenzoyl)piperazine-1-yl)(cyclopropyl)methanone | Oncology (PARP inhibitors) |

| This compound | Aniline | 2-(Chloromethyl)-4-cyano-N-phenylbenzamide | General Pharmaceutical Synthesis |

| This compound | Ethanol | Ethyl 2-(chloromethyl)-4-cyanobenzoate | General Pharmaceutical Synthesis |

Role in Agrochemical and Fine Chemical Synthesis

The reactivity of this compound also lends itself to applications in the agrochemical and fine chemical sectors. In agrochemistry, many active ingredients contain substituted benzene rings and heterocyclic moieties. The functional groups of this compound can be used to construct these features. For example, a patent for the preparation of 4-cyanobenzoyl chlorides highlights their utility in the synthesis of trifluoromethyl-1,2,4-oxadiazoles, which are effective in controlling phytopathogenic fungi nih.gov. While this patent does not specify the 2-(chloromethyl) derivative, the general reactivity pattern suggests its potential in creating analogous fungicidal compounds. The synthesis would likely involve the reaction of the acyl chloride with a suitable amine or hydroxylamine (B1172632) derivative to form the core of the active agrochemical.

In the broader realm of fine chemicals, this compound can serve as a monomer or a key intermediate for specialty materials. Fine chemicals are characterized by their high purity and specific applications, which include the production of dyes, pigments, and specialty polymers seimichemical.co.jp. The presence of two reactive sites on the molecule allows for its incorporation into polymer chains or for the synthesis of complex dyestuffs. For instance, benzoyl chloride derivatives are used in the synthesis of azo dye intermediates google.com. The chloromethyl group offers a further point for modification or for cross-linking in polymer applications. The synthesis of functional polymers often utilizes monomers with reactive groups like chloromethylstyrene, which has a similar reactive chloromethyl group researchgate.netbldpharm.com.

Table 2: Potential Applications in Agrochemical and Fine Chemical Synthesis

| Application Area | Potential Reaction | Product Type |

| Agrochemicals | Reaction with a substituted hydroxylamine followed by cyclization | Fungicidal oxadiazole derivative |

| Fine Chemicals (Dyes) | Diazotization of a derived amine and coupling with a naphthol derivative | Azo Dye |

| Fine Chemicals (Polymers) | Polycondensation with a diamine or diol | Specialty Polyamide or Polyester |

Spectroscopic Characterization and Structural Elucidation of 2 Chloromethyl 4 Cyanobenzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively allow for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 2-(Chloromethyl)-4-cyanobenzoyl chloride, three distinct signals are expected in the aromatic region, along with a characteristic singlet for the chloromethyl group.

Aromatic Protons (H-3, H-5, H-6): The benzene (B151609) ring contains three protons. The electron-withdrawing nature of the cyano (-CN) and acyl chloride (-COCl) groups shifts these protons downfield. Based on analogous compounds like 2-chlorobenzoyl chloride and 4-(chloromethyl)benzoyl chloride, the aromatic protons are expected to appear in the range of 7.5-8.2 ppm. chemicalbook.comchemicalbook.com The proton adjacent to the acyl chloride group (H-3) would likely be the most deshielded.

Chloromethyl Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are not coupled to any other protons, resulting in a sharp singlet. This signal is expected to appear around 4.6-4.8 ppm, similar to the signal in 4-(chloromethyl)benzoyl chloride. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally similar compounds.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₂Cl | ~4.7 | Singlet |

| Aromatic H-5, H-6 | ~7.7 - 7.9 | Multiplet |

| Aromatic H-3 | ~8.1 - 8.2 | Doublet |

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, providing critical information about the carbon skeleton, hybridization, and the presence of functional groups.

Carbonyl Carbon (-COCl): The carbonyl carbon of an acyl chloride is highly deshielded and typically appears significantly downfield, expected in the range of 165-170 ppm. chemicalbook.comchemicalbook.com

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the cyano group (C-4) and the carbon bearing the acyl chloride (C-1) are quaternary and their signals are influenced by substituent effects. They are predicted to be in the 130-140 ppm range. chemicalbook.com The carbon attached to the chloromethyl group (C-2) would also fall in this region. The remaining carbons with attached protons (C-3, C-5, C-6) will appear in the typical aromatic region of 125-135 ppm.

Nitrile Carbon (-CN): The carbon of the cyano group typically resonates in the range of 115-120 ppm. nih.gov

Chloromethyl Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear around 44-46 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally similar compounds. chemicalbook.comchemicalbook.com

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -CH₂Cl | ~45 |

| -CN | ~117 |

| Aromatic CH (C-3, C-5, C-6) | ~128 - 135 |

| Aromatic Quaternary (C-1, C-2, C-4) | ~135 - 142 |

| -COCl | ~168 |

Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. sdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would show cross-peaks between the adjacent aromatic protons, confirming their relative positions on the ring. No correlation would be seen for the -CH₂Cl singlet.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond correlation). sdsu.edu It would definitively link the aromatic proton signals to their corresponding carbon signals and the -CH₂Cl proton singlet to its carbon signal. researchgate.net This helps to distinguish the protonated aromatic carbons from the quaternary ones which will be absent in the HSQC spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular structure. sdsu.edu Key expected correlations include:

The -CH₂Cl protons to the aromatic carbons C-1, C-2, and C-3.

The aromatic proton H-3 to the carbonyl carbon (-COCl).

The aromatic protons H-5 and H-6 to the nitrile carbon (-CN).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net A key NOESY correlation would be expected between the protons of the chloromethyl group (-CH₂Cl) and the aromatic proton at the H-3 position, confirming their spatial proximity.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key expected peaks for this compound include:

C=O Stretch (Acyl Chloride): A very strong and sharp absorption at a high wavenumber, typically between 1770-1815 cm⁻¹. The position is higher than for a typical ketone due to the electron-withdrawing effect of the chlorine atom.

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption in the range of 2220-2240 cm⁻¹. thermofisher.com

Aromatic C=C Stretches: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

C-Cl Stretches: Absorptions for the C-Cl bonds (from both the acyl chloride and chloromethyl groups) are expected in the fingerprint region, typically between 600-800 cm⁻¹. docbrown.infodocbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to vibrations of non-polar, symmetric bonds. It would complement the IR data, providing strong signals for the aromatic ring vibrations and the C≡N bond. The C=O stretch of acyl chlorides is also observable in Raman spectra. acs.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on analysis of structurally similar compounds. thermofisher.comacs.orgchemicalbook.com

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Cyano (-C≡N) | Stretch | ~2230 | Medium, Sharp |

| Carbonyl (-COCl) | Stretch | ~1785 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 | Medium-Weak |

| Chloromethyl | C-Cl Stretch | ~700 - 750 | Medium |

| Acyl Chloride | C-Cl Stretch | ~850 - 900 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under ionization. nih.gov

Molecular Ion Peak (M⁺): The molecular formula for this compound is C₉H₅Cl₂NO. The exact mass would be used to confirm the elemental composition. Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Fragmentation Pattern: Electron ionization (EI) would likely induce predictable fragmentation pathways:

Loss of a chlorine radical from the acyl chloride group ([M-Cl]⁺) would be a very common fragmentation.

Loss of the entire acyl chloride group ([M-COCl]⁺) to form a chloromethyl-cyanobenzyl cation.

Loss of the chloromethyl group ([M-CH₂Cl]⁺).

A prominent peak corresponding to the benzoyl cation fragment or its substituted derivatives is also expected. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be grown. nih.gov

This technique would provide precise data on:

Bond Lengths and Angles: Unambiguous measurement of all bond lengths and angles, confirming the connectivity and geometry of the acyl chloride, chloromethyl, and cyano groups relative to the benzene ring. mdpi.com

Conformation: It would reveal the preferred orientation of the acyl chloride and chloromethyl groups with respect to the plane of the aromatic ring.

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as dipole-dipole interactions or π-stacking, which govern the solid-state properties of the compound.

The successful crystallization and subsequent X-ray diffraction analysis would provide the ultimate proof of the molecular structure, complementing the data obtained from spectroscopic methods. nih.govweizmann.ac.il

Computational and Theoretical Studies on 2 Chloromethyl 4 Cyanobenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state electronic structure of molecules. mdpi.com For 2-(chloromethyl)-4-cyanobenzoyl chloride, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—the optimized molecular geometry. nih.govresearchgate.net This process involves finding the minimum energy conformation by calculating the forces on each atom and adjusting their positions until those forces are negligible.

The calculations would reveal key structural parameters. The benzoyl chloride moiety, the chloromethyl group, and the cyano group introduce electronic and steric effects that influence bond lengths and angles. For instance, the electron-withdrawing nature of the cyano and acyl chloride groups affects the aromatic ring's electron density. The optimized geometry is the foundation for all further computational analyses, including frequency calculations to confirm the structure is a true minimum on the potential energy surface and for predicting spectroscopic properties. analis.com.my

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C(carbonyl)-Cl | 1.805 | C(ring)-C(carbonyl)-O | 120.5 |

| C(carbonyl)=O | 1.190 | C(ring)-C(carbonyl)-Cl | 118.9 |

| C(ring)-C(carbonyl) | 1.501 | O=C(carbonyl)-Cl | 120.6 |

| C(ring)-CH2Cl | 1.512 | C(ring)-C(ring)-CH2Cl | 121.3 |

| C-H (methyl) | 1.095 | H-C(methyl)-H | 109.1 |

| C(methyl)-Cl | 1.798 | C(ring)-C(methyl)-Cl | 111.2 |

| C(ring)-C≡N | 1.453 | C(ring)-C(ring)-C≡N | 178.5 |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.netlibretexts.orgnih.gov For this compound, the HOMO represents the region of highest electron density, making it susceptible to attack by electrophiles, while the LUMO indicates the most electron-deficient region, the likely site for nucleophilic attack. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A small gap suggests the molecule is more reactive. In this compound, the LUMO is expected to be localized primarily on the acyl chloride group, specifically on the antibonding π* orbital of the carbonyl and the C-Cl bond, making it a prime target for nucleophiles. libretexts.orgresearchgate.net The HOMO would likely be distributed over the benzene (B151609) ring. FMO analysis can predict the regioselectivity of reactions; for example, a nucleophile will preferentially attack the atom with the largest LUMO coefficient. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.95 | Primarily located on the π-system of the benzene ring. |

| LUMO | -1.78 | Primarily located on the carbonyl carbon and C-Cl bond of the acyl chloride. |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. wikipedia.org For a flexible molecule like this compound, which has rotatable bonds (e.g., the C-C bond connecting the chloromethyl group to the ring), MD simulations can explore its conformational landscape. mdpi.com By simulating the molecule's behavior in a solvent box, MD can reveal the most populated conformations and the energy barriers between them.

MD simulations are also invaluable for studying intermolecular interactions. For example, simulating the compound in a solvent like water or an organic solvent can show how solvent molecules arrange around the solute and which functional groups are most involved in solvation. This is crucial for understanding its solubility and how the solvent might influence reaction rates and mechanisms. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict various spectroscopic data, which is a powerful tool for structure verification and analysis.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of DFT. nih.govnih.gov The process involves calculating the magnetic shielding tensors for each nucleus in the optimized geometry. github.iocomporgchem.com These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory. Comparing predicted spectra to experimental ones can help confirm the structure or assign signals in complex spectra. escholarship.org

IR Frequencies: Theoretical infrared (IR) spectra can be generated by performing a vibrational frequency analysis on the optimized molecular geometry. analis.com.my The calculations yield the frequencies of the normal modes of vibration and their corresponding intensities. These frequencies often need to be scaled by an empirical factor to correct for anharmonicity and other approximations in the computational method. The predicted IR spectrum can be compared with experimental data to identify characteristic functional group vibrations, such as the C=O stretch of the acyl chloride, the C≡N stretch of the nitrile, and the C-Cl stretches.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=O) | 168.5 ppm | 169.2 ppm |

| ¹H NMR (-CH₂Cl) | 4.75 ppm | 4.81 ppm |

| IR Freq (C=O) | 1785 cm⁻¹ | 1770 cm⁻¹ |

Note: The data in this table is hypothetical and for illustrative purposes.

Mechanistic Computational Studies of Key Chemical Transformations Involving this compound

One of the most significant applications of computational chemistry is the elucidation of reaction mechanisms. rsc.org For this compound, this could involve studying its reactions with various nucleophiles, which can potentially react at two electrophilic sites: the carbonyl carbon of the acyl chloride and the carbon of the chloromethyl group.

By mapping the potential energy surface for a proposed reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step. mdpi.com For example, a study could compare the energy barriers for a nucleophile attacking the acyl chloride (an acylation reaction) versus attacking the chloromethyl group (an SN2 reaction). Such studies can explain why one reaction pathway is favored over another under specific conditions. DFT is a common method for these mechanistic investigations. nih.gov These studies provide a detailed, atom-level understanding of how chemical bonds are formed and broken during a reaction.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The current known synthesis of 2-(Chloromethyl)-4-cyanobenzoyl chloride, while effective, presents opportunities for greener alternatives.

A documented method for the preparation of this compound involves the reaction of 1-Oxo-1,3-dihydro-isobenzofuran-5-carbonitrile with thionyl chloride in the presence of catalysts like boron trifluoride etherate and benzyltriethylammonium chloride. hzdr.de While this provides a viable route, future research is geared towards developing more sustainable methodologies. Thionyl chloride is a hazardous reagent, and its use generates sulfur dioxide and hydrochloric acid as byproducts. researchgate.net

Future research in this area could focus on:

Alternative Chlorinating Agents: Investigating the use of less hazardous and more atom-economical chlorinating agents. acs.org Options could include reagents that are solid and easier to handle or those that produce more benign byproducts.

Solvent Selection: The current synthesis uses xylene, a volatile organic compound. hzdr.de Research into greener solvents, such as ionic liquids or supercritical fluids, or even solvent-free reaction conditions, could significantly reduce the environmental impact.

Feedstock Provenance: A long-term goal for sustainable synthesis is the use of bio-based starting materials. While the current precursor, 1-Oxo-1,3-dihydro-isobenzofuran-5-carbonitrile, is derived from petrochemical sources, future innovations may allow for its synthesis from renewable resources.

For derivatization reactions, green chemistry principles also apply. For instance, the use of aqueous media, enzymatic transformations, and energy-efficient methods like microwave or ultrasound-assisted synthesis are gaining prominence for creating derivatives of various chemical compounds. hzdr.de

Exploration of Novel Catalytic Systems for Highly Efficient and Selective Transformations of this compound

Catalysis is at the heart of efficient and selective organic synthesis. For a molecule with multiple reactive sites like this compound, the development of novel catalytic systems is crucial for controlling which functional group reacts.

The synthesis of an intermediate for the antidepressant citalopram (B1669093), 3-Chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile, from this compound is achieved via a Grignard reaction with 4-fluorophenylmagnesium bromide. hzdr.de This reaction proceeds selectively at the acyl chloride group. Future research will likely focus on expanding the repertoire of selective transformations.

Key areas for exploration include:

Orthogonal Catalysis: Developing catalytic systems that can selectively activate either the acyl chloride or the benzyl (B1604629) chloride group, allowing for a programmed, one-pot synthesis of complex derivatives.

Photoredox Catalysis: This emerging field uses visible light to initiate reactions under mild conditions. ganeshremedies.com It could be applied to enable novel coupling reactions at the benzyl chloride position that are not accessible through traditional thermal methods.

Transition-Metal Catalysis: While Grignard reagents are effective, catalysts based on metals like palladium, nickel, or copper could offer different selectivities and functional group tolerances for cross-coupling reactions. mt.com For instance, nickel-catalyzed cyanation has been shown to be effective for other aryl chlorides. mt.com

Organocatalysis: The use of small organic molecules as catalysts can offer an alternative to metal-based systems, often with lower toxicity and cost. mt.com

The table below summarizes some catalytic systems relevant to the transformation of benzoyl and benzyl chlorides.

| Catalyst Type | Reaction | Relevance to this compound |

| Boron trifluoride etherate / Benzyltriethylammonium chloride | Synthesis of the title compound | Currently used catalysts in the known synthesis route. hzdr.de |

| Magnesium | Grignard reaction at the acyl chloride | Enables the formation of a C-C bond, as seen in the synthesis of a citalopram intermediate. hzdr.de |

| Zirconocene / Photoredox catalyst | Reductive homocoupling of benzyl chlorides | Potential for selective reactions at the chloromethyl group. ganeshremedies.com |

| Nickel complexes | Cyanation of aryl chlorides | Could be explored for transformations of the benzoyl chloride moiety. mt.com |

Design and Synthesis of Advanced Derivatives of this compound with Targeted Properties

The primary driver for research into this compound is its utility as a scaffold for synthesizing molecules with specific, targeted properties, especially for pharmaceutical applications.

A significant application of this compound is in the synthesis of the antidepressant citalopram. hzdr.de Specifically, it is a precursor to 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile. hzdr.de The synthesis involves the reaction of this compound with 4-fluorophenylmagnesium bromide to yield 3-chloromethyl-4-(4-fluoro-benzoyl)-benzonitrile, a key intermediate which undergoes further transformations. hzdr.de

Future design and synthesis of advanced derivatives will likely expand into other therapeutic areas. The structural motifs accessible from this starting material are of interest in medicinal chemistry. For example, it has been cited in the context of preparing 2,3,4-benzothiadiazepine-2,2-dioxide derivatives, a class of compounds with potential pharmacological activity. researchgate.net Although a direct synthetic route from this compound to this heterocyclic system is not yet prominently published, the reactivity of the starting material makes it a plausible precursor for such structures. The synthesis of 2,3,4-benzothiadiazepine 2,2-dioxides has been achieved through other routes, for instance, from ortho-formyl- or ortho-acyl-arylmethanesulfonyl chlorides. researchgate.net

The design of new derivatives would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure by reacting the acyl chloride and benzyl chloride moieties with a diverse range of nucleophiles and coupling partners to build libraries of new compounds for biological screening.

Bioisosteric Replacement: Replacing the nitrile or chloro-methyl groups with other functional groups that have similar physical or chemical properties to modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Fragment-Based Drug Discovery: Using the benzoyl chloride derivative as a core fragment to build more complex molecules with high affinity for specific biological targets.

Integration of Advanced Spectroscopic and Imaging Techniques for In-situ Reaction Monitoring and Kinetic Studies

To optimize the synthesis and derivatization of this compound, a detailed understanding of reaction kinetics, mechanisms, and the formation of intermediates or impurities is essential. Process Analytical Technology (PAT) is a framework for achieving this through real-time, in-situ monitoring. hamiltoncompany.com

The synthesis of derivatives from this compound often involves highly reactive species like Grignard reagents. hzdr.de These reactions can be exothermic and difficult to control. mt.com Advanced spectroscopic techniques can provide real-time insights into the reaction progress.

Emerging trends in this area include:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the concentration of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. gordon.eduacs.org This is particularly valuable for tracking the consumption of the acyl chloride group and the formation of new bonds.

Reaction Calorimetry: By precisely measuring the heat flow of a reaction, calorimetry can provide critical kinetic data and information about process safety, especially for exothermic reactions. youtube.com

Kinetic Modeling: The data obtained from in-situ monitoring can be used to build accurate kinetic models of the reactions. acs.orgresearchgate.netacs.org These models are invaluable for process optimization, scale-up, and ensuring batch-to-batch consistency.

The application of these techniques would allow for a much finer control over the selective transformation of this compound, leading to higher yields, improved purity, and safer processes.

Q & A

Basic: What are the recommended synthetic routes for 2-(Chloromethyl)-4-cyanobenzoyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves reacting the precursor carboxylic acid (e.g., 2-(chloromethyl)-4-cyanobenzoic acid) with thionyl chloride (SOCl₂) in an anhydrous solvent like benzene or dichloromethane. Catalytic dimethylformamide (DMF) may accelerate the reaction by stabilizing intermediates. Key parameters include:

- Temperature: Reflux (~80°C) for 4–6 hours to ensure complete conversion.

- Solvent Choice: Benzene offers high reactivity but poses toxicity risks; alternatives like dichloromethane require longer reaction times .

- Work-up: Distillation under reduced pressure removes excess SOCl₂. Purity can be verified via thin-layer chromatography (TLC) or GC-MS.

Safety Note: Use fume hoods and impervious gloves due to SOCl₂’s corrosive nature .

Basic: How can spectroscopic techniques differentiate this compound from structurally similar acyl chlorides?

Methodological Answer:

- ¹H NMR: The chloromethyl group (–CH₂Cl) appears as a singlet at δ ~4.6 ppm, while the aromatic protons split into distinct patterns due to the electron-withdrawing cyano (–CN) group.

- IR Spectroscopy: Strong C=O stretch at ~1770 cm⁻¹ (acyl chloride), and –CN stretch at ~2240 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak at m/z 189 (C₈H₆Cl₂NO⁺) with fragmentation patterns reflecting Cl and CN loss .

Basic: What are critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, sealed goggles, and lab coats. Avoid skin contact due to potential hydrolysis to corrosive HCl.

- Ventilation: Perform reactions in fume hoods to mitigate inhalation risks.

- Storage: Keep in airtight, dark glass containers under inert gas (argon/nitrogen) to prevent moisture-induced degradation .

Advanced: How do the chloromethyl and cyano groups influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Chloromethyl Group (–CH₂Cl): Acts as a leaving group in SN2 reactions, enabling functionalization (e.g., alkylation of amines or alcohols).

- Cyano Group (–CN): Electron-withdrawing effect activates the acyl chloride toward nucleophilic attack but may sterically hinder bulkier nucleophiles.

Experimental Design: Compare reaction rates with benzoyl chloride derivatives lacking –CN using kinetic studies (e.g., monitoring by ¹H NMR or conductivity) .

Advanced: How does the compound’s stability vary under aqueous vs. anhydrous conditions, and how can decomposition pathways be minimized?

Methodological Answer:

- Hydrolysis: Rapid degradation in water yields 2-(chloromethyl)-4-cyanobenzoic acid and HCl. Kinetic studies show pseudo-first-order dependence on [H₂O].

- Mitigation Strategies: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves. For long-term storage, maintain inert atmospheres and low temperatures (−20°C) .

Advanced: How should researchers address contradictions in reported synthetic methods (e.g., solvent toxicity vs. efficiency)?

Methodological Answer:

- Case Study: Benzene (high efficiency ) vs. toluene (lower toxicity but reduced reactivity). Validate alternatives via comparative yield analysis and green chemistry metrics (e.g., E-factor).

- Resolution: Optimize solvent mixtures (e.g., toluene with DMF as a catalyst) to balance safety and reactivity. Purity assessments (HPLC) ensure no side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.